molecular formula C10H15NO2 B13599113 2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol

2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol

Cat. No.: B13599113
M. Wt: 181.23 g/mol
InChI Key: JMQJLPCLMQBSHJ-UHFFFAOYSA-N
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Description

2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol is a β-amino alcohol derivative featuring a phenyl ring substituted with a methoxy group at the ortho position (C2) and a methyl group at the para position (C5). The compound’s molecular formula is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol (estimated based on structural analogs). Limited toxicological data are available for this compound, as is common with structurally similar amino alcohols .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-amino-2-(2-methoxy-5-methylphenyl)ethanol

InChI

InChI=1S/C10H15NO2/c1-7-3-4-10(13-2)8(5-7)9(11)6-12/h3-5,9,12H,6,11H2,1-2H3

InChI Key

JMQJLPCLMQBSHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(CO)N

Origin of Product

United States

Preparation Methods

Reductive Amination of 2-Methoxy-5-methylbenzaldehyde

  • Starting Material: 2-Methoxy-5-methylbenzaldehyde.
  • Reaction: The aldehyde group is converted to the corresponding amino alcohol via reductive amination.
  • Reagents: Typically involves an amine source (e.g., ammonia or primary amine), a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen with a catalyst.
  • Solvent: Organic solvents like methanol or ethanol are commonly used.
  • Conditions: The reaction is conducted under mild temperatures (room temperature to slightly elevated) to avoid side reactions.
  • Outcome: This method yields the beta-amino alcohol with control over stereochemistry when chiral catalysts or chiral starting materials are employed.

Alternative Synthetic Routes Involving Organolithium Reagents

  • A related synthetic approach involves the reaction of glycinamide derivatives with dioxolane intermediates in the presence of lithium diisopropylamide (LDA) in organic solvents such as tetrahydrofuran (THF).
  • The reaction temperature is maintained between -78°C and 0°C to control stereoselectivity and yield.
  • This method is more specialized and may be used for preparing related amino acid esters but informs the chemistry of amino alcohol synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

Scientific Research Applications

2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Electronic Differences

  • Fluorine vs. Methoxy/Methyl: Fluorinated analogs (e.g., ) exhibit higher electronegativity, which can enhance metabolic stability and membrane permeability.

Physicochemical Properties

  • Lipophilicity : The para-methyl group in the target compound increases hydrophobicity relative to unsubstituted analogs. However, fluorinated derivatives (e.g., ) may have higher logP values due to fluorine’s lipophilic nature.
  • Solubility: The amino and hydroxyl groups in all compounds confer water solubility, but bulky substituents (e.g., cyclopropane in ) may reduce it.

Biological Activity

2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol, also known as 2-amino-2-(5-methoxy-2-methylphenyl)ethanol, is an organic compound with significant biological activity, particularly in medicinal chemistry. Its molecular formula is C₁₁H₁₅NO₂, and it has a molecular weight of 181.23 g/mol. The compound features an amino group and a hydroxyl group attached to a phenyl ring that contains methoxy and methyl substituents, which contribute to its reactivity and biological properties.

The primary mechanism of action for this compound involves its interaction with adrenergic receptors , which modulate neurotransmitter release, particularly norepinephrine and dopamine. This modulation is crucial for various physiological processes, including mood regulation, cardiovascular function, and neurological activity.

1. Pharmacological Properties

Research indicates that this compound serves as a building block for synthesizing pharmaceutical agents targeting the central nervous system. Its derivatives have been evaluated for various pharmacological activities, including:

  • Antioxidant Activity : Compounds derived from this compound have shown promising antioxidant properties, which are vital for combating oxidative stress in biological systems.
  • Antimicrobial Activity : Studies have demonstrated that derivatives exhibit significant antimicrobial effects against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical metrics in assessing these properties .

2. Case Studies

A study investigating the antimicrobial activity of various compounds derived from similar structures reported that this compound derivatives displayed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had MIC values lower than 100 µg/mL, showcasing their potential as therapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds structurally related to this compound:

Compound NameStructural FeaturesUnique Aspects
4-HydroxyphenylethanolHydroxyl group on phenyl ringLess lipophilic due to additional hydroxyl group
PhenylethanolSimple phenolic structureLacks amino and methoxy groups
3-MethoxyphenylethanolMethoxy group on different carbonDifferent positioning affects reactivity
4-AminophenolAmino group on para positionMore polar due to amino group positioning

Uniqueness : The combination of an amino group, hydroxyl group, and specific methoxy-substituted phenyl ring makes this compound distinct in its reactivity and biological activity compared to these similar compounds.

Synthesis

The synthesis of this compound typically involves several reaction types including oxidation, reduction, and substitution reactions. Key reagents used in these processes include chromium trioxide for oxidation and sodium borohydride for reduction. The production methods may leverage continuous flow reactors to enhance yield while maintaining efficiency.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting from substituted phenyl precursors. For example, a Mannich-type condensation between 2-methoxy-5-methylbenzaldehyde, nitromethane, and ammonium acetate under acidic conditions can yield intermediates, followed by reduction (e.g., catalytic hydrogenation or LiAlH4) to generate the amino alcohol .
  • Optimization : Reaction parameters such as temperature (60–100°C), solvent polarity (ethanol/THF), and catalyst loading (e.g., Pd/C for hydrogenation) are critical for yield and selectivity. Purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH gradients) ensures high purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • X-ray crystallography : SHELXL ( ) is used for precise determination of stereochemistry and hydrogen-bonding networks .
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6) identifies functional groups (e.g., NH2 at δ 3.1 ppm, methoxy at δ 3.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight .
    • Data Interpretation : Coupling constants (e.g., <sup>3</sup>JHH for vicinal protons) and NOESY correlations resolve stereochemical ambiguities .

Q. What purification strategies are effective for isolating enantiopure forms of the compound?

  • Chiral Resolution : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers. Alternatively, diastereomeric salt formation with tartaric acid derivatives enables crystallization-based resolution .
  • Yield Trade-offs : Chromatography typically achieves >99% enantiomeric excess (ee) but may reduce yield (~60–70%) compared to racemic crystallization .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s biological activity, and how can enantioselective synthesis be optimized?

  • Activity Impact : The (S)-enantiomer often shows higher affinity for serotonin receptors (e.g., 5-HT1A Ki = 12 nM vs. 450 nM for (R)-form) due to complementary hydrogen bonding with receptor residues .
  • Synthetic Optimization : Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or enzymatic resolution (lipases) improves enantioselectivity. For example, Candida antarctica lipase B achieves 85% ee in kinetic resolution .

Q. What computational methods predict the compound’s interaction with biological targets?

  • In Silico Approaches :

  • Molecular Docking : AutoDock Vina or Schrödinger Glide models binding poses with serotonin receptors, prioritizing hydrophobic interactions with the methoxy-methylphenyl moiety .
  • MD Simulations : GROMACS assesses stability of receptor-ligand complexes (RMSD < 2 Å over 100 ns trajectories) .
    • Validation : Experimental IC50 values from radioligand binding assays correlate with docking scores (R<sup>2</sup> > 0.75) .

Q. How can conflicting bioactivity data across studies be systematically analyzed?

  • Troubleshooting Framework :

Assay Variability : Compare cell lines (e.g., HEK-293 vs. CHO-K1) and assay conditions (e.g., ATP levels in kinase assays).

Compound Stability : LC-MS monitors degradation in buffer (pH 7.4, 37°C) over 24 hours.

Off-Target Effects : Broad-spectrum profiling (e.g., Eurofins CEREP panel) identifies cross-reactivity .

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